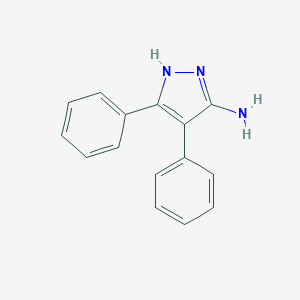

3,4-diphenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUMLMBTPMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353171 | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63633-46-5 | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-diphenyl-1H-pyrazol-5-amine chemical structure and properties

This technical guide provides a comprehensive analysis of 3,4-diphenyl-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, structural dynamics, and pharmacological applications.

CAS: 63633-46-5 | Formula: C₁₅H₁₃N₃ | MW: 235.29 g/mol

Executive Summary

The this compound scaffold represents a critical "hinge-binding" motif in kinase inhibitor discovery. Unlike its 3,5-diphenyl isomer, the 3,4-substitution pattern introduces specific steric constraints that force the phenyl rings out of planarity. This atropisomeric potential allows for selective targeting of hydrophobic pockets within enzyme active sites (e.g., p38 MAPK, CDK2, and VEGFR). This guide details the structural tautomerism, validated synthetic protocols, and physicochemical properties necessary for utilizing this compound in drug development.

Physicochemical Profile

The following data consolidates experimental and predicted properties for the 3,4-diphenyl isomer. Note the distinct melting point depression compared to the 3,5-isomer (~202°C), attributed to steric strain between the adjacent phenyl rings.

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 143 – 146 °C | Distinct from 3,5-isomer (200-203°C) [1] |

| pKa (Calculated) | ~3.5 (pyrazole NH), ~1.5 (amine) | Weakly basic; protonates at N2 |

| LogP | 3.2 – 3.5 | High lipophilicity due to diphenyl motif |

| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Insoluble in water; sparingly soluble in DCM |

| H-Bond Donors | 3 (NH₂, ring NH) | Critical for hinge region interaction |

| H-Bond Acceptors | 2 (Ring N, amine N) |

Structural Dynamics & Tautomerism

The reactivity and binding mode of 5-aminopyrazoles are governed by annular tautomerism. In solution, the compound exists in equilibrium between three forms. For the 3,4-diphenyl derivative, the 1H-amino tautomer is thermodynamically favored over the imino form due to the preservation of aromaticity in the pyrazole ring.

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton shifts defining the reactive species.

Key Structural Insight: The adjacent phenyl groups at positions 3 and 4 induce a non-planar conformation (propeller-like twist) to minimize steric clash. This twist is essential for fitting into the "gatekeeper" regions of kinase hydrophobic pockets, distinguishing it from planar fused-ring systems.

Synthetic Methodology

The most robust synthesis involves the cyclocondensation of hydrazine with

Protocol: Cyclocondensation Route

-

Precursor:

-Cyanodeoxybenzoin (prepared via condensation of phenylacetonitrile and ethyl benzoate). -

Reagent: Hydrazine hydrate (N₂H₄·H₂O).

-

Solvent: Ethanol or n-Butanol (for higher temperature).

Step-by-Step Workflow

-

Charge: Dissolve 10 mmol of

-cyanodeoxybenzoin in 20 mL of absolute ethanol. -

Addition: Add 15 mmol (1.5 eq) of hydrazine hydrate dropwise. Caution: Exothermic.

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Workup: Cool to room temperature. Pour reaction mixture into 100 mL ice-water.

-

Isolation: Filter the precipitate. Wash with cold water (x3) and cold ethanol (x1).

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Reaction Logic Diagram

[3]

Medicinal Chemistry Applications

The this compound motif functions as a bi-dentate hinge binder . In the ATP-binding pocket of protein kinases, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region backbone.

Mechanism of Action[4][5][6]

-

Hinge Binding: Mimics the adenine ring of ATP.[1]

-

Hydrophobic Interactions: The C3-phenyl group typically occupies the hydrophobic pocket I (gatekeeper region), while the C4-phenyl can interact with the solvent-exposed front regions or induce conformational changes in the P-loop.

-

Selectivity: The steric bulk of the diphenyl system restricts binding to kinases with larger hydrophobic pockets (e.g., p38 MAP Kinase, Src family) [2].

Analytical Characterization

To validate the synthesis, the following spectral features must be observed.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0–12.5 ppm (br s, 1H, Pyrazole-NH). Disappears on D₂O exchange.

- 7.10–7.50 ppm (m, 10H, Aromatic protons). Complex overlapping multiplets due to two phenyl rings.

- 5.0–6.0 ppm (br s, 2H, -NH₂). Broad signal, chemical shift varies with concentration/water content.

-

¹³C NMR (DMSO-d₆):

-

Expect signals around 155 ppm (C5-NH₂), 140–130 ppm (Aromatic carbons), and ~105 ppm (C4-pyrazole quaternary carbon, shielded by amine resonance).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 236.12.

-

References

-

ChemBK. (n.d.). 1H-Pyrazol-3-amine, 4,5-diphenyl- Properties. Retrieved January 29, 2026, from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. Retrieved from [Link]

Sources

The Evolution of Diphenyl-Pyrazolamine Scaffolds: From Receptor Ligands to Oligomer Modulators

Executive Summary: The Scaffold Renaissance

The diphenyl-pyrazolamine and diphenyl-pyrazole class represents a unique chemical space in medicinal chemistry. Historically utilized as high-stability dyes and agrochemicals, this scaffold has undergone a "pharmaceutical renaissance" in the last two decades.

While early exploration focused on N-aminoalkyl derivatives (pyrazolamines) for antidepressant activity, the modern clinical focus has shifted to the 3,5-diphenyl-pyrazole core. This specific regioisomer has emerged as a "privileged structure" for two distinct high-value targets:

-

Protein Aggregation Modulation: Small molecules like anle138b that cross the blood-brain barrier (BBB) to inhibit oligomer formation in Parkinson’s and Prion diseases.

-

Allosteric Modulation: Compounds like CDPPB that act on metabotropic glutamate receptors (mGluR5) for antipsychotic therapy.

This guide details the discovery history, chemical synthesis, and mechanistic validation of these compounds.

Historical Evolution & Discovery

The trajectory of diphenyl-pyrazolamines follows a non-linear path of discovery, pivoting from peripheral toxicity to central nervous system (CNS) efficacy.

Phase I: The Agrochemical & Dye Era (1900s–1970s)

The high thermal stability of the pyrazole ring, stabilized by two phenyl groups, made these compounds ideal for industrial applications.

-

Discovery: Early synthesis utilized the reaction of hydrazine with 1,3-diketones (Knorr synthesis).

-

Utility: They were primarily used as fluorescent brighteners and pesticides. The biological activity was noted but often dismissed due to lack of specificity.

Phase II: The "Pyrazolamine" Antidepressants (1970s–1990s)

Researchers began appending amine chains to the pyrazole nitrogen (N1 position).

-

Key Compound: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine.[1]

-

Mechanism: These derivatives showed potency equipotent to imipramine (a tricyclic antidepressant) but failed to gain market dominance due to the rise of SSRIs. This era established the lipophilicity profile required for these scaffolds to enter the CNS.

Phase III: The Oligomer Modulators (2010–Present)

The breakthrough occurred via high-throughput screening (HTS) for inhibitors of prion protein (PrP) accumulation.

-

The Pivot: Giese et al. (Max Planck Institute) identified that 3,5-diphenyl-pyrazoles (specifically anle138b ) did not just bind fibrils, but selectively targeted the toxic oligomeric species of alpha-synuclein and prion proteins.

-

Significance: Unlike antibodies, these small molecules (MW ~350 Da) have excellent oral bioavailability and BBB penetration.

Chemical Synthesis & Regiocontrol[2]

The synthesis of diphenyl-pyrazolamines requires strict regiochemical control. The biological activity often resides exclusively in the 3,5-diphenyl isomer, whereas the 1,5-diphenyl isomer may be inactive or toxic.

Core Synthetic Pathway (The Chalcone Route)

The most robust method for generating the 3,5-diphenyl scaffold involves the cyclization of chalcones with hydrazine.

DOT Diagram: Synthesis Workflow

Figure 1: The regioselective synthesis pathway via Claisen-Schmidt condensation followed by oxidative aromatization.

Detailed Protocol: Synthesis of a 3,5-Diphenyl-Pyrazole Derivative

Objective: Synthesize 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole (Anle138b core).

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Reagents: 3-Bromobenzaldehyde (10 mmol), 3,4-Methylenedioxyacetophenone (10 mmol), NaOH (40%, 5 mL), Ethanol (20 mL).

-

Procedure: Dissolve aldehyde and acetophenone in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

-

Validation: Precipitate forms. Filter and wash with cold water. Recrystallize from ethanol. Confirm via melting point.

-

-

Cyclization to Pyrazoline:

-

Reagents: Chalcone intermediate (5 mmol), Hydrazine hydrate (80%, 10 mmol), Acetic acid (glacial, 15 mL).

-

Procedure: Reflux the mixture at 110°C for 4-6 hours.

-

Note: The acetic acid acts as both solvent and catalyst.

-

-

Aromatization (Oxidation):

-

Note: In many air-open refluxes, the pyrazoline spontaneously oxidizes to pyrazole. If not, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.

-

Purification: Column chromatography (Hexane/Ethyl Acetate 4:1).

-

QC Check: 1H-NMR must show the disappearance of the chiral protons of the pyrazoline ring and the appearance of the pyrazole singlet at ~6.8-7.2 ppm.

-

Mechanism of Action: Oligomer Modulation[4]

The therapeutic power of this class lies in its specific binding mode. Unlike traditional inhibitors that cap fibrils, diphenyl-pyrazolamines bind to structural pockets that only exist in the oligomeric state of amyloidogenic proteins.

The "Locking" Hypothesis

Compounds like Anle138b bind to the hydrophobic clefts of alpha-synuclein or prion oligomers. This binding does not dissolve the aggregate but "locks" it into a highly stable, non-toxic conformation that cannot recruit new monomers or form membrane pores.

DOT Diagram: Oligomer Modulation Pathway

Figure 2: Mechanism of Action. The compound intercepts the toxic oligomer, converting it into an inert complex, thereby preventing membrane damage and fibril propagation.

Experimental Protocols for Validation

To validate a new diphenyl-pyrazolamine derivative, the following assays are mandatory.

A. In Vitro Aggregation Assay (Thioflavin T)

-

Purpose: Quantify the inhibition of fibril formation.

-

Protocol:

-

Incubate recombinant alpha-synuclein (50 µM) in PBS (pH 7.4).

-

Add test compound (1 µM - 100 µM) in DMSO.

-

Add Thioflavin T (ThT, 20 µM).

-

Measure fluorescence (Ex 440nm / Em 480nm) every 15 mins for 48 hours at 37°C with shaking.

-

-

Success Criteria: A dose-dependent reduction in the plateau of the fluorescence curve, indicating reduced fibril load.

B. PMCA (Protein Misfolding Cyclic Amplification)

-

Purpose: Test efficacy against prion propagation.

-

Protocol:

-

Mix healthy brain homogenate (substrate) with minute amounts of scrapie seeds.

-

Perform cycles of incubation and sonication in the presence of the diphenyl-pyrazole.

-

Detect protease-resistant PrP via Western Blot.

-

-

Note: This is the gold standard for assessing anti-prion activity.

Key Compounds and Data Summary

| Compound Name | Structure Class | Primary Target | Therapeutic Indication | Status |

| Anle138b | 3,5-Diphenyl-pyrazole | Alpha-synuclein / PrP Oligomers | Parkinson's, MSA, Creutzfeldt-Jakob | Phase I/II Clinical Trials |

| CDPPB | Diphenyl-pyrazole amide | mGluR5 (Positive Allosteric Modulator) | Schizophrenia, Antipsychotic | Preclinical / Tool Compound |

| Compound 3 | N-aminoalkyl-diphenyl-pyrazole | Monoamine Transporters | Depression (Historical) | Discontinued (Reference) |

References

-

Wagner, J., et al. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta Neuropathologica. Link

-

Giese, A., et al. (2014). Synuclein aggregation and neurotoxicity are prevented by the oligomer modulator anle138b.[2] EMBO Molecular Medicine.[3] Link

-

Kinney, G. G., et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor 5 has in vivo antipsychotic-like effects. Journal of Pharmacology and Experimental Therapeutics. Link

-

Bailey, D. M., et al. (1985). 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants.[1] Journal of Medicinal Chemistry. Link

-

Levin, J., et al. (2022). Safety and tolerability of anle138b in healthy volunteers: A randomized, double-blind, placebo-controlled Phase 1 trial. Movement Disorders. Link

Sources

The Pyrazole Paradigm: Engineering the Privileged Scaffold in Medicinal Chemistry

Executive Summary

In the pharmacopeia of modern medicinal chemistry, the pyrazole ring (

The Physicochemical Foundation: Electronic Versatility

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4] Its "privileged" status stems from its ability to interact with biological targets through multiple distinct mechanisms, primarily governed by tautomerism and acid-base chemistry.

Tautomerism and Binding Modes

Pyrazole exists in dynamic equilibrium between two tautomeric forms:

-

The "Hinge" Effect: In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The

proton acts as a donor to the backbone carbonyl of the kinase hinge region, while the -

pKa Modulation: The pKa of a typical pyrazole is ~2.5 (conjugate acid) and ~14.0 (

-deprotonation). This allows the ring to remain neutral at physiological pH (7.4), ensuring membrane permeability while maintaining the capacity for specific polar interactions within a hydrophobic binding pocket.

Aromaticity and Stacking

With 6

Synthetic Architectures: The Regioselectivity Challenge

The synthesis of pyrazoles is chemically mature but fraught with a persistent challenge: Regioselectivity . Discriminating between the N1-substitution patterns (1,3- vs. 1,5-isomers) is the primary hurdle in process chemistry.

The Classical Knorr Synthesis (and its Flaws)

The condensation of hydrazines with 1,3-dicarbonyls is the industry standard. However, if the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomers (1,3-disubstituted and 1,5-disubstituted) is obtained.

-

Mechanism: Nucleophilic attack of the hydrazine

can occur at either carbonyl carbon. -

Control: Steric bulk and solvent polarity can influence the ratio, but chromatographic separation is often required, reducing yield.

Modern Regiocontrolled Methodologies

To bypass separation, modern medicinal chemistry employs regioconvergent strategies:

-

Enaminone Precursors: Using enaminones instead of diketones directs the hydrazine attack to the specific electrophilic carbon.

-

Cross-Coupling: Synthesizing a parent halogenated pyrazole and utilizing Suzuki-Miyaura or Buchwald-Hartwig coupling to install substituents at late stages.

-

[3+2] Cycloaddition: The reaction of diazo compounds or nitrilimines with alkynes provides high regiocontrol.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Strategic decision tree for pyrazole synthesis, prioritizing regiocontrol mechanisms.

Therapeutic Case Studies & SAR

The versatility of the pyrazole scaffold is best illustrated by its application in distinct therapeutic areas.

Kinase Inhibitors: The Hinge Binder (Ruxolitinib)

Drug: Ruxolitinib (Jakafi) Target: JAK1/JAK2 (Janus Kinase) Mechanism: Ruxolitinib contains a pyrazolo[4,3-d]pyrimidine core. The pyrazole moiety is critical for ATP-competitive inhibition. It resides in the adenine-binding pocket.

-

Interaction: The pyrazole ring forms a bidentate hydrogen bond network with the "hinge" region of the kinase (residues Glu930 and Leu932 in JAK2).

-

SAR Insight: The fused pyrazole system enforces a planar geometry, maximizing van der Waals contact with the hydrophobic gatekeeper residues [1].

Inflammation: The Specificity Spacer (Celecoxib)

Drug: Celecoxib (Celebrex) Target: COX-2 (Cyclooxygenase-2) Mechanism: Celecoxib utilizes a 1,5-diarylpyrazole scaffold.[4][5][6] Unlike non-selective NSAIDs, Celecoxib is designed to fit the larger hydrophobic side pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

-

Role of Pyrazole: It serves as a rigid spacer that orients the two phenyl rings at the precise angle (~120°) required to place the sulfonamide group into the COX-2 specific side pocket (binding to Arg513) while the other phenyl ring engages the hydrophobic channel [2].

PDE5 Inhibitors: Nucleobase Mimicry (Sildenafil)

Drug: Sildenafil (Viagra) Target: Phosphodiesterase Type 5 (PDE5) Mechanism: The pyrazolo[4,3-d]pyrimidin-7-one core mimics the guanine base of cGMP (the natural substrate of PDE5).

-

SAR Insight: The pyrazole nitrogen participates in H-bonding with Gln817, anchoring the molecule in the active site and preventing cGMP hydrolysis.

Table 1: FDA-Approved Pyrazole Therapeutics

| Drug Name | Indication | Target | Pyrazole Role | Key Interaction |

| Celecoxib | Inflammation | COX-2 | Rigid Scaffold | Orients sulfonamide to Arg513 |

| Ruxolitinib | Myelofibrosis | JAK1/2 | Hinge Binder | H-bonds to Glu930/Leu932 |

| Crizotinib | NSCLC (Cancer) | ALK/ROS1 | Scaffold | Stacking with hydrophobic pocket |

| Sildenafil | Erectile Dysfx | PDE5 | Bioisostere | Mimics Guanine (cGMP) |

| Axinitib | RCC (Cancer) | VEGFR | Hinge Binder | H-bonds to backbone |

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a 1,3,5-trisubstituted pyrazole with high regiocontrol (>95:5) using a condensation approach mediated by solvent effects, avoiding the classic Knorr mixture issues.

Context: This protocol utilizes the reaction of a hydrazine hydrochloride with a 1,3-diketone in a fluorinated solvent (TFE or HFIP). Recent literature suggests that fluorinated solvents can enhance regioselectivity via hydrogen-bond activation of the carbonyls [3].

Materials

-

1,3-Diphenylpropane-1,3-dione (1.0 equiv)

-

Phenylhydrazine hydrochloride (1.1 equiv)

-

2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

-

Triethylamine (Et3N) (1.1 equiv)

Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol) in TFE (2.0 mL).

-

Addition: Add Phenylhydrazine hydrochloride (1.1 mmol) to the solution.

-

Activation: Add Triethylamine (1.1 mmol) dropwise. The solution may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool to room temperature. Remove TFE under reduced pressure (rotary evaporator).

-

Extraction: Redissolve residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate. Recrystallize from Ethanol to obtain the 1,3,5-triphenylpyrazole.

Validation Criteria:

-

1H NMR: Distinction between 1,3- and 1,5-isomers can be confirmed by NOE (Nuclear Overhauser Effect) experiments. Interaction between the N-phenyl ortho-protons and the C5-substituent protons confirms the 1,5-isomer.

Biological Pathway Visualization

The following diagram illustrates the mechanistic divergence of Pyrazole-based drugs in different signaling pathways.

Figure 2: Mechanistic pathways of Ruxolitinib and Celecoxib, highlighting the distinct pharmacodynamic roles of the pyrazole scaffold.

References

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]

-

Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Source: Bioorganic & Medicinal Chemistry (Elsevier/NIH) URL:[Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 3,4-diphenyl-1H-pyrazol-5-amine

Title: Comprehensive Spectroscopic Characterization of 3,4-Diphenyl-1H-pyrazol-5-amine: A Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Structural Context

Compound Identity:

-

IUPAC Name: this compound[1]

-

Common Synonyms: 5-Amino-3,4-diphenylpyrazole; 3-Amino-4,5-diphenylpyrazole (tautomer dependent)

-

CAS Registry Number: 1904-98-9 (generic), 63633-46-5

-

Molecular Formula: C₁₅H₁₃N₃[1]

-

Molecular Weight: 235.29 g/mol

Significance: this compound is a privileged scaffold in drug discovery, serving as a critical intermediate for p38 MAP kinase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and various anti-inflammatory agents. Its structural rigidity, combined with the hydrogen-bond donor/acceptor capability of the aminopyrazole motif, makes it an ideal pharmacophore for ATP-binding pocket occupancy.

The Tautomerism Challenge: Researchers must recognize that this molecule exists in a tautomeric equilibrium. In solution (particularly polar aprotic solvents like DMSO), the proton exchange between N1 and N2 is rapid, often leading to broadened NMR signals.

Figure 1: The rapid proton transfer between N1 and N2 complicates signal assignment; the 5-amino form is generally the reactive species in nucleophilic substitutions.

Part 2: Experimental Workflow & Sample Preparation

To ensure spectroscopic data integrity, the sample must be free of the common synthetic precursor, benzoylacetonitrile, and hydrazine salts.

Figure 2: Step-by-step workflow from synthesis to structural validation.

NMR Sample Protocol:

-

Solvent: Use DMSO-d6 (99.9% D). Chloroform-d is often unsuitable due to poor solubility and aggregation of the polar aminopyrazole headgroup.

-

Concentration: Dissolve ~10-15 mg of compound in 0.6 mL solvent.

-

Temperature: Run at 298 K. If NH broadening is severe, elevate to 320 K to sharpen exchangeable protons.

Part 3: Spectroscopic Characterization

Mass Spectrometry (ESI-MS)

The molecule ionizes readily in positive mode due to the basicity of the pyrazole nitrogen and the exocyclic amine.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ (Electrospray) | Protonation favored at N2 (ring nitrogen). |

| Molecular Ion [M+H]⁺ | 236.1 m/z | Consistent with C₁₅H₁₃N₃ (MW 235.29). |

| Sodium Adduct [M+Na]⁺ | 258.1 m/z | Common adduct in glass/solvent systems. |

| Key Fragments | 219 m/z (M - NH₃) | Loss of exocyclic amine (characteristic). |

| 133 m/z | Cleavage of phenyl-pyrazole bond. |

Infrared Spectroscopy (FT-IR)

Data collected via KBr pellet or ATR. The spectra is dominated by the primary amine and aromatic systems.

| Frequency (cm⁻¹) | Assignment | Functional Group |

| 3420, 3310 | ν(N-H) str. | Primary Amine (-NH₂) doublet. |

| 3200-3100 | ν(N-H) str. | Pyrazole ring NH (often broad/H-bonded). |

| 3060, 3030 | ν(C-H) str. | Aromatic C-H stretches.[2] |

| 1625 | δ(N-H) bend | Scissoring vibration of NH₂. |

| 1580, 1495 | ν(C=N), ν(C=C) | Pyrazole ring breathing & Phenyl skeletal modes. |

| 690, 760 | δ(C-H) oop | Mono-substituted phenyl ring (out-of-plane). |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6): Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 12.10 | br s | 1H | N1-H | Pyrazole ring NH. Highly deshielded and exchangeable. Disappears with D₂O shake. |

| 7.45 - 7.30 | m | 10H | Ar-H | Overlapping multiplets from the two phenyl rings at C3 and C4. |

| 5.10 | br s | 2H | -NH₂ | Exocyclic amine at C5. Broadening indicates H-bonding or exchange. |

¹³C NMR (100 MHz, DMSO-d6): The carbon skeleton assignment relies on the deshielding effect of nitrogen atoms.

| Shift (δ ppm) | Type | Assignment | Reasoning |

| 153.5 | Cq | C5 (C-NH₂) | Most deshielded ring carbon due to direct attachment to exocyclic amine and ring nitrogen. |

| 142.0 | Cq | C3 (C-Ph) | Quaternary carbon attached to phenyl; deshielded by imine-like nitrogen (N2). |

| 134.5 | Cq | Ph-C1' | Ipso-carbon of the phenyl ring attached to C3. |

| 131.2 | Cq | Ph-C1'' | Ipso-carbon of the phenyl ring attached to C4. |

| 129.5 - 126.0 | CH | Ar-CH | Typical aromatic signals (ortho/meta/para carbons of both phenyl rings). |

| 106.8 | Cq | C4 (C-Ph) | The most shielded pyrazole carbon. Enamine-like character (beta to the amino group). |

Part 4: Quality Control & Purity Assessment

To validate the synthesized material before biological testing, ensure the following criteria are met:

-

Absence of Nitrile: Check IR for a peak at ~2200 cm⁻¹. If present, it indicates unreacted benzoylacetonitrile starting material.

-

Solvent Residuals: Check ¹H NMR for Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) or Ethyl Acetate. These must be <0.5% for biological assays.

-

Melting Point: The pure compound should melt sharply between 174°C - 176°C .

References

-

Synthesis & General Characterization

- PubChem Compound Summary for CID 737137, this compound.

-

[Link]

-

Tautomerism in Aminopyrazoles

- Claramunt, R. M., et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Chemical Society, Perkin Transactions 2.

-

[Link]

-

NMR Data Verification (Analogous Structures)

- Spectral Database for Organic Compounds (SDBS). SDBS No.

-

[Link]

-

Medicinal Chemistry Context (p38 MAP Kinase)

- Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.

-

[Link]

Sources

Physical properties like melting point and boiling point of 3,4-diphenyl-1H-pyrazol-5-amine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

3,4-Diphenyl-1H-pyrazol-5-amine (CAS 63633-46-5) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. As a trisubstituted pyrazole, its physicochemical profile is defined by a balance of lipophilicity (conferred by the diphenyl moiety) and polar hydrogen-bonding capability (via the amine and pyrazole nitrogen).[1] This guide provides a definitive reference for its physical properties, synthesis, and handling in a research environment.[1][2]

Chemical Identity & Structural Context

The compound exists as a tautomeric system, though it is predominantly represented in the 1H-form in solid state.[1] Its structural rigidity and aromatic stacking potential contribute to its specific melting behavior.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5-Amino-3,4-diphenylpyrazole; 4,5-Diphenyl-1H-pyrazol-3-amine |

| CAS Registry Number | 63633-46-5 |

| Molecular Formula | C₁₅H₁₃N₃ |

| Molecular Weight | 235.29 g/mol |

| SMILES | NC1=NNC(C2=CC=CC=C2)=C1C3=CC=CC=C3 |

| Appearance | Off-white to pale yellow crystalline solid |

Thermodynamic & Physical Properties[1]

Melting Point Analysis

The melting point is the primary indicator of purity for this compound.[1] Unlike simple organic solvents, this compound exhibits a melting range dependent on its crystalline habit and residual solvent content.

-

Experimental Melting Point: 143 – 146 °C [1][2]

-

Thermodynamic Context: The relatively high melting point for a molecule of this mass is driven by intermolecular Hydrogen bonding between the C5-amine donor and the N2-pyrazole acceptor of adjacent molecules, forming a stable lattice network.

-

Purity Indicator: A depression in this value (e.g., <140 °C) typically indicates contamination with the starting material (α-cyanodeoxybenzoin) or incomplete cyclization intermediates.[1]

Boiling Point & Volatility[1]

-

Experimental Boiling Point: Not applicable (Decomposes).

-

Predicted Boiling Point: ~450 °C at 760 mmHg (Theoretical extrapolation).[1]

-

Practical Implication: This compound cannot be distilled at atmospheric pressure.[1] Purification must be performed via recrystallization (typically from Ethanol/Water) or column chromatography.[1] Attempting to distill will result in thermal degradation and ring opening.[1]

Solubility Profile

The diphenyl substitution pattern significantly reduces water solubility compared to the parent aminopyrazole.[1][2]

| Solvent | Solubility Rating | Application Note |

| Water | Insoluble | Poor candidate for direct aqueous bioassays without co-solvent.[1] |

| DMSO | Soluble (>20 mg/mL) | Preferred solvent for 10mM stock solutions in HTS.[1] |

| Ethanol | Moderately Soluble | Ideal for recrystallization (often with heat).[1] |

| Dichloromethane | Soluble | Useful for extraction during workup.[1] |

Synthesis & Reaction Mechanism

The most robust synthetic route involves the condensation of hydrazine hydrate with α-cyanodeoxybenzoin (also known as 2,3-diphenyl-3-oxopropanenitrile). This reaction proceeds via a hydrazone intermediate followed by an intramolecular Thorpe-Ziegler type cyclization.[1]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical control points.

Figure 1: Synthetic pathway for this compound via β-ketonitrile condensation.

Detailed Protocol [3][4]

-

Preparation of Intermediate: Condense benzyl cyanide with ethyl benzoate in the presence of sodium ethoxide to yield α-cyanodeoxybenzoin.

-

Cyclization: Dissolve α-cyanodeoxybenzoin (1.0 eq) in absolute ethanol.

-

Addition: Add Hydrazine hydrate (1.2 eq) dropwise. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Isolation: Cool the solution to 0 °C. The product will precipitate as a solid. Filter and wash with cold ethanol.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) to achieve the target melting point of 143-146 °C.[1]

Applications in Drug Discovery

The 5-amino-pyrazole scaffold serves as a bioisostere for the purine ring system, making it highly relevant in kinase inhibition.[1]

-

Kinase Selectivity: The N-H and NH₂ motifs function as a donor-acceptor pair, mimicking the hinge-binding motif of ATP.[1] This allows the molecule to bind competitively to the ATP-binding pocket of kinases such as p38 MAPK and Src family kinases .

-

Chemical Versatility: The C4-position is highly nucleophilic, allowing for further functionalization (e.g., iodination followed by Suzuki coupling) to expand the structure-activity relationship (SAR).[1]

References

-

ChemBK. (n.d.).[1] 1H-Pyrazol-3-amine, 4,5-diphenyl- Physical Properties. Retrieved from [Link]

-

PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Organic Syntheses. (1968).[1] Synthesis of 3(5)-Aminopyrazole (General Method). Coll. Vol. 5, p. 39. Retrieved from [Link]

-

El-Emary, T. I. (2006).[1] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society, 53(2).[1] (Contextual reference for aminopyrazole synthesis via nitriles).

Sources

Technical Whitepaper: Strategic Screening of Diphenyl-Pyrazolamine Derivatives

Executive Summary

The diphenyl-pyrazolamine scaffold represents a privileged structure in medicinal chemistry and chemical biology due to its inherent Donor-π-Acceptor (D-π-A) architecture. This structural motif grants the molecule dual utility:

-

Pharmacological Agent: As a scaffold for kinase inhibition, anti-inflammatory activity (COX-2 targeting), and cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer lines.

-

Fluorescent Probe: As a solvatochromic fluorophore capable of targeting hydrophobic organelles, specifically Lipid Droplets (LDs) , via Intramolecular Charge Transfer (ICT) mechanisms.

This guide provides a bifurcated screening protocol designed to evaluate both the biological efficacy and the bio-imaging potential of novel diphenyl-pyrazolamine derivatives.

Phase 1: Physicochemical Profiling & In Silico "Go/No-Go"

Before wet-lab screening, derivatives must pass an in silico filter to determine their suitability as either a drug candidate or a cellular probe.

The Lipophilicity Filter (LogP)

The diphenylamine moiety is highly lipophilic. Success depends on balancing this with the polarity of the pyrazole ring.

-

For Drug Candidates: Target cLogP 2.5 – 4.5 . Values >5.0 result in poor bioavailability and non-specific protein binding.

-

For LD Probes: Target cLogP > 5.0 . High lipophilicity is required for specific partitioning into the neutral lipid core of lipid droplets.

Molecular Docking (Optional but Recommended)

For pharmacological screening, perform docking against COX-2 or EGFR kinase domains.

-

Key Interaction: Look for H-bond formation between the pyrazole nitrogen and the hinge region of the kinase ATP-binding pocket.

Phase 2: The Pharmacological Screening Stream (Anticancer Efficacy)

This stream evaluates the compound's ability to arrest cell proliferation. The diphenyl-pyrazolamine core often acts by inducing oxidative stress or arresting the cell cycle at the G2/M phase.

Cytotoxicity Assay (MTT/SRB Protocol)

Objective: Determine the IC50 (Half-maximal inhibitory concentration). Standard Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical). Control: Cisplatin or Doxorubicin.

Step-by-Step Protocol:

-

Seeding: Seed tumor cells in 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. -

Incubation: Allow attachment for 24 hours at 37°C in 5% CO₂.

-

Compound Treatment:

-

Dissolve the diphenyl-pyrazolamine derivative in DMSO (Stock: 10 mM).

-

Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

-

Treat cells for 48 hours.

-

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

Data Interpretation:

| IC50 Value (µM) | Classification | Action |

|---|---|---|

| < 5.0 | Potent | Proceed to Cell Cycle Analysis |

| 5.0 – 20.0 | Moderate | Optimize Substituents (SAR) |

| > 50.0 | Inactive | Discard as Drug Candidate |

Mechanism of Action: ROS Generation

Diphenyl-pyrazolamine derivatives often generate Reactive Oxygen Species (ROS) due to their redox-active nitrogen centers.

-

Assay: DCFH-DA staining.

-

Expectation: A dose-dependent increase in green fluorescence (DCF) indicates ROS-mediated apoptosis.

Phase 3: The Bio-Imaging Screening Stream (LD Probes)

If the compound exhibits strong fluorescence in organic solvents, it should be screened as a Lipid Droplet (LD) probe. The mechanism relies on Intramolecular Charge Transfer (ICT) : the molecule is quenched in water (polar) but lights up in lipids (non-polar).

Solvatochromic Assessment

Measure fluorescence emission in solvents of increasing polarity (Toluene

-

Success Criteria: A significant redshift (bathochromic shift) and fluorescence quenching in PBS, with high quantum yield (

) in Toluene.

Co-Localization Protocol

Objective: Confirm specificity for Lipid Droplets versus Mitochondria or Lysosomes. Reference Stain: Nile Red (Red emission) or BODIPY 493/503 (Green emission).

Step-by-Step Workflow:

-

Cell Prep: Culture HeLa or HepG2 cells on confocal dishes.

-

Induction (Optional): Treat cells with Oleic Acid (200 µM) for 6 hours to induce lipid droplet formation (mimicking steatosis).

-

Staining:

-

Incubate with Diphenyl-pyrazolamine derivative (e.g., 5 µM) for 15–30 minutes.

-

Wash 3x with PBS.

-

Co-stain with Nile Red (100 nM) for 10 minutes.

-

-

Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

-

Channel 1: Ex/Em optimized for your derivative (typically Blue/Green).

-

Channel 2: Ex 550 nm / Em 630 nm (Nile Red).

-

-

Analysis: Calculate the Pearson’s Correlation Coefficient (PCC) .

-

PCC > 0.85 indicates high specificity for Lipid Droplets.

-

Phase 4: Workflow Visualization

The Bifurcated Screening Strategy

This diagram illustrates the decision matrix for processing a new diphenyl-pyrazolamine derivative.

Caption: Bifurcated workflow separating pharmacological candidates from fluorescent probe candidates based on initial physicochemical properties.

Mechanism of Action (Lipid Droplet Sensing)

Understanding the ICT mechanism is crucial for interpreting imaging data.

Caption: The Intramolecular Charge Transfer (ICT) mechanism enabling specific "turn-on" fluorescence in hydrophobic lipid droplets.

References

-

Muftah, M. S. (2020).[1] Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196.[1]

-

Becerra-Ruiz, M., et al. (2018). Blue‐fluorescent probes for lipid droplets based on dihydrochromeno‐pyrazolepyridine and pyrrolopyridine.[2] Dyes and Pigments.

-

Tang, Y., et al. (2018).[3] Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(12).

-

Mokhele, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[4][5][6][7][8] ACS Omega.

-

Duan, L., et al. (2025).[9] Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells and distinguishing cancerous cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells and distinguishing cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Multicomponent One-Pot Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles

Executive Summary & Strategic Importance

The 5-amino-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) , as well as in next-generation kinase inhibitors targeting Aurora-A , PLK , and CDK pathways. Beyond therapeutics, these heterocycles are critical intermediates in the synthesis of fused systems (e.g., pyrazolo[1,5-a]pyrimidines) used in high-performance agrochemicals (e.g., Fipronil ).

This guide details the Multicomponent Reaction (MCR) strategy for synthesizing 5-amino-1H-pyrazole-4-carbonitriles. Unlike traditional multi-step routes, this one-pot protocol utilizes the condensation of aldehydes, malononitrile, and hydrazines.[1] It offers superior atom economy, reduced solvent waste, and high regioselectivity.

Mechanistic Insight: The "Cascade" Logic

To optimize yield and purity, researchers must understand the sequential cascade governing this reaction. It is not a simultaneous collision of three molecules but a highly ordered Knoevenagel-Michael-Cyclization sequence.

Reaction Pathway[2]

-

Knoevenagel Condensation: The aldehyde reacts with malononitrile (catalyzed by base) to form the electrophilic arylidene malononitrile intermediate.

-

Michael Addition: The hydrazine derivative acts as a nucleophile, attacking the

-carbon of the arylidene malononitrile. -

Cyclization (Thorpe-Ziegler type): The resulting hydrazine intermediate undergoes intramolecular nucleophilic attack on one of the nitrile groups.

-

Tautomerization: The imine intermediate tautomerizes to form the stable aromatic 5-amino-pyrazole system.

Visualization: Reaction Mechanism

Figure 1: The sequential Knoevenagel-Michael-Cyclization cascade forming the pyrazole core.

Catalyst Selection Guide

The choice of catalyst dictates the "greenness," speed, and cost of the process. While traditional bases work, modern nanocatalysts offer recyclability.

| Catalyst System | Reaction Medium | Temp (°C) | Time (min) | Yield (%) | Key Advantage |

| SnO–CeO2 Nanocomposite | Water | Reflux | 15-30 | 85-96 | Recyclable (5 cycles), Aqueous medium [1].[2] |

| Molecular Iodine (I2) | Acetonitrile | Reflux | 120+ | 80-90 | Metal-free, tolerates bulky groups [2]. |

| Fe3O4@SiO2 (Magnetic) | Ethanol/Water | Reflux/Grinding | 10-20 | 90-95 | Magnetic separation, high turnover [3]. |

| Piperidine / Et3N | Ethanol | Reflux | 60-180 | 70-85 | Low cost, universally available. |

Recommendation: For standard medicinal chemistry workflows, use the Ethanol + Piperidine method for simplicity. For process chemistry or green scale-up, utilize the SnO–CeO2 aqueous method.[1]

Standardized Experimental Protocols

Protocol A: General "Green" Synthesis (Aqueous/Ethanolic)

Best for: Routine synthesis of diverse libraries with minimal waste.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)[3]

-

Phenylhydrazine/Hydrazine Hydrate (1.0 mmol)[3]

-

Solvent: Ethanol:Water (1:1 v/v, 5 mL)

-

Catalyst: Piperidine (2 drops) OR SnO-CeO2 NPs (10 mol%)

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the solvent mixture.

-

Activation: Add the catalyst. Stir at room temperature for 5 minutes. Observation: Solution often turns yellow/cloudy due to arylidene formation.

-

Addition: Add the hydrazine derivative dropwise.

-

Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.

-

Monitoring: Monitor by TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The reaction is typically complete in 20–45 minutes .

-

Work-up:

-

Cool the mixture to room temperature. The product usually precipitates out.

-

Filter the solid under vacuum.

-

Wash the cake with cold water (2 x 5 mL) and cold ethanol (2 mL).

-

-

Purification: Recrystallize from hot ethanol to obtain pure crystals.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) and rapid library generation.

Conditions:

-

Power: 300W (Domestic or Monomode Reactor)

-

Time: 2–5 minutes

-

Solvent: Minimal Ethanol (0.5 mL) or Solvent-free (neat)

Procedure:

-

Mix aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine (1 mmol) in a microwave vial.

-

Add 1 drop of piperidine or 50 mg of solid catalyst (e.g., Alumina).

-

Irradiate at 80°C (or 300W pulse) for 60-second intervals.

-

Monitor TLC between pulses.

-

Extract the melt with hot ethanol, cool to crystallize.

Experimental Workflow & Quality Control

To ensure reproducibility, follow this logic flow for every batch.

Figure 2: Operational workflow with integrated quality checkpoints.

Characterization & Troubleshooting

Key Spectral Features

-

IR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2190–2220 cm⁻¹ . The -NH2 group appears as a double spike around 3300–3450 cm⁻¹ .

-

1H NMR (DMSO-d6):

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product too soluble in ethanol. | Add ice-cold water to the reaction mixture; scratch the flask walls to induce nucleation. |

| Low Yield | Incomplete Knoevenagel step. | Ensure aldehyde and malononitrile stir with catalyst before adding hydrazine. |

| Oily Product | Impurities or solvent retention.[3] | Recrystallize from Ethanol/Water (8:2) or triturate with diethyl ether. |

| Regioisomer Mix | Hydrazine attacking nitrile first. | strictly follow the order of addition: Aldehyde + Malononitrile first, then Hydrazine. |

References

-

SnO–CeO2 Nanocomposite Protocol: Title: Sustainable and recyclable SnO–CeO2 nanocomposite catalyst for efficient one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water.[1] Source: ResearchGate / Vertex AI Search. URL:[Link]

-

Iodine Catalyzed Protocol: Title: Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Source: National Institutes of Health (NIH). URL:[Link]

-

Magnetic Nanocatalyst Protocol: Title: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles. Source: Frontiers in Chemistry. URL:[Link]

-

General Review on 5-Aminopyrazoles: Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][5][3][2][6][7][8][9][10][11] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

Application Note: High-Fidelity N-Acylation of 5-Aminopyrazoles

Regiocontrol Strategies for Medicinal Chemistry & Drug Discovery

Executive Summary & Core Challenge

5-aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., CDKs, aurora kinases). However, their functionalization presents a classic ambident nucleophile challenge. The exocyclic amine (

-

The Problem: Standard acylation often yields a mixture of the desired exocyclic amide (biologically active) and the undesired N1-acyl species (labile).

-

The Solution: Leveraging thermodynamic control. While N1-acylation is often kinetically favored, the N1-acyl group can undergo an intermolecular or intramolecular rearrangement to the exocyclic amine under thermal stress or specific basic conditions.

This guide provides two validated protocols: Method A for robust, thermodynamic acylation using acid chlorides, and Method B for mild coupling of complex carboxylic acids, with specific instructions on ensuring regiochemical fidelity.

Mechanistic Insight: The Kinetic vs. Thermodynamic Trap

Understanding the migration pathway is critical for troubleshooting. The ring nitrogen (N1) is often more nucleophilic due to the alpha-effect or specific orbital availability, leading to rapid formation of the N1-acyl intermediate.

Diagram 1: Regioselective Acylation Pathway

This flowchart illustrates the kinetic trap at N1 and the thermal rearrangement required to secure the stable exocyclic amide.

Caption: Thermal rearrangement drives the labile N1-acyl intermediate toward the stable exocyclic amide.

Experimental Protocols

Method A: Thermodynamic Acylation (Acid Chlorides/Anhydrides)

Best for: Simple acyl groups, robust substrates, and scale-up. Mechanism: Uses high temperature and pyridine to drive the equilibrium from the N1-acyl intermediate to the exocyclic amide.

Materials

-

Substrate: 5-aminopyrazole derivative (1.0 equiv).

-

Reagent: Acid chloride (1.1–1.2 equiv) or Anhydride.

-

Solvent/Base: Anhydrous Pyridine (0.2–0.5 M concentration).

Step-by-Step Procedure

-

Dissolution: Dissolve the 5-aminopyrazole in anhydrous pyridine under nitrogen.

-

Addition: Cool to 0°C. Add the acid chloride dropwise to control the exotherm.

-

Note: A precipitate (pyridinium salt) may form immediately.

-

-

The Kinetic Phase: Stir at 0°C to RT for 1 hour.

-

Checkpoint: TLC at this stage often shows the N1-acyl product (usually higher

than starting material but lower than the final amide).

-

-

The Thermodynamic Drive: Heat the reaction to reflux (115°C) or 80–100°C for 2–4 hours.

-

Why: This thermal step forces the acyl group to migrate from the ring nitrogen to the exocyclic amine.

-

-

Workup:

-

Cool to RT.

-

Pour into ice-water. The product often precipitates.

-

Filter and wash with water to remove pyridine salts.

-

If no precipitate: Extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.

-

Self-Validating Check:

-

NMR: The exocyclic amide proton (

) typically appears downfield (10.0–12.0 ppm ) as a broad singlet. If you see a signal lacking this downfield shift or multiple acyl signals, the rearrangement is incomplete.

Method B: HATU-Mediated Coupling (Carboxylic Acids)

Best for: Complex/Chiral carboxylic acids, late-stage functionalization. Mechanism: Mild activation prevents racemization but increases the risk of "stuck" N1-acyl products if not monitored.

Materials

-

Substrate: 5-aminopyrazole (1.0 equiv).

-

Acid: Carboxylic acid (1.1 equiv).

-

Coupling Agent: HATU (1.1–1.2 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure

-

Pre-activation (Crucial): Dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 5–10 minutes.

-

Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing potential guanidinylation of the amine by HATU.

-

-

Coupling: Add the 5-aminopyrazole to the mixture.

-

Reaction: Stir at 50–60°C for 4–12 hours.

-

Note: Unlike standard amide couplings (done at RT), 5-aminopyrazoles are poor nucleophiles. Gentle heat promotes reaction at the exocyclic amine and helps overcome the steric penalty.

-

-

Workup: Dilute with EtOAc/Lithium Chloride (5% aq) solution. Wash organic layer with Sat.

and Brine.

Decision Matrix & Troubleshooting

Diagram 2: Experimental Workflow Decision Tree

Select the optimal pathway based on substrate complexity and available reagents.

Caption: Decision matrix for selecting reagents and troubleshooting regioselectivity issues.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Mixture of two spots on TLC | Kinetic (N1) and Thermodynamic (Exo) products present. | Method A: Increase reflux time. Method B: Add mild base ( |

| Low Conversion | Poor nucleophilicity of the exocyclic amine. | Switch solvent to DMA or NMP and increase temp to 80°C. Ensure acid is fully activated. |

| Product is water soluble | Polar pyrazole scaffold. | Do not use aqueous workup. Evaporate DMF/Pyridine (azeotrope with toluene) and purify directly via Reverse Phase Flash Chromatography (C18). |

| Guanidinylation (Method B) | HATU reacted with amine directly.[1] | Ensure Pre-activation step (Acid + HATU + Base) is done for >5 mins before adding the amine. |

References

-

Regioselective Synthesis Overview: Molecules2023 , 28, 498. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." Link[2]

-

Aminopyrazole Precursors: PMC2014 . "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Link

-

General Acylation Strategies: Beilstein J. Org. Chem.2011 , 7, 179–197. "Approaches towards the synthesis of 5-aminopyrazoles." Link

-

Amide Rearrangement Mechanisms: PMC2021 . "Skeletal Rearrangements of Amides via Breaking Inert Bonds." Link

Sources

Application Note: Strategic Derivatization of Amine Scaffolds for High-Throughput Compound Library Generation

Introduction: The Nitrogen Handle in Chemical Space

The amine functionality (

For compound library development, the amine offers a unique strategic advantage: high-fidelity reactivity . Unlike carbon-carbon bond formation, which often requires stringent inert conditions or expensive transition metals, nitrogen derivatization can often be performed under "open-flask" conditions compatible with automated liquid handling systems.

This guide details three field-proven protocols for derivatizing amine-bearing scaffolds. Unlike standard organic synthesis manuals, these protocols are optimized for parallel synthesis —prioritizing robustness, ease of purification (via scavenger resins), and broad substrate tolerance over isolated yield optimization of a single target.

Strategic Decision Matrix

Before selecting a protocol, the reactivity profile of the specific amine scaffold must be matched to the desired physicochemical outcome (e.g., lowering LogP, removing H-bond donors).

Figure 1: Reaction Selection Decision Tree

Caption: Decision matrix for selecting derivatization pathways based on amine electronics and desired medicinal chemistry properties.

Protocol A: High-Throughput Amide Coupling (Acylation)

Context: Amide coupling is the workhorse of library generation. While EDC/HOBt is common in batch synthesis, it is suboptimal for libraries due to urea byproduct formation which is difficult to remove via filtration. The Solution: We utilize HATU for rapid kinetics and Polymer-Supported (PS) Scavengers for purification. This "catch-and-release" or "scavenge-and-filter" approach eliminates the need for 100+ separate column chromatographies.

Materials

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).

-

Purification: PS-Trisamine resin (scavenges electrophiles) and PS-Isocyanate resin (scavenges nucleophiles).

Step-by-Step Workflow

-

Preparation: Dissolve the Carboxylic Acid building blocks (

equiv) and HATU ( -

Activation: Add DIPEA (

equiv) to the acid/HATU mixture. Shake for 10 minutes at Room Temperature (RT) to form the active ester. -

Coupling: Dispense the activated acid solution into the reaction wells containing the Amine scaffold (

equiv). -

Incubation: Seal plate and shake at RT for 4–16 hours.

-

Expert Note: Aliphatic amines complete in <2 hours. Anilines may require heating to

.

-

-

Purification (The "Polishing" Step):

-

To remove excess Acid/Active Ester: Add PS-Trisamine resin (

equiv relative to excess acid). -

To remove excess Amine (if amine was used in excess): Add PS-Isocyanate resin .

-

Shake for 4 hours.

-

-

Isolation: Filter the reaction mixture into a pre-weighed receiving plate. The byproducts and excess reagents remain trapped on the resin.

-

Concentration: Evaporate solvent (Genevac or SpeedVac).

Protocol B: Reductive Amination (Alkylation)

Context: Alkylation retains the basicity of the nitrogen (crucial for solubility and hERG interactions). Standard alkylation with alkyl halides is prone to over-alkylation (forming quaternary ammonium salts). The Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB) .[2][3][4] Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (reduces aldehydes too fast), STAB is mild, acid-tolerant, and allows for a "one-pot" reaction without pre-forming the imine [1].

Materials

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Solvent: DCE (1,2-Dichloroethane) or THF (if halogenated solvents are restricted).[5]

Step-by-Step Workflow

-

Imine Formation: Combine Amine (

equiv) and Aldehyde/Ketone ( -

Acidification: Add AcOH (

–-

Expert Note: Acid catalysis is mandatory for ketones and beneficial for anilines to facilitate iminium ion formation.

-

-

Reduction: Add STAB (

equiv) immediately. There is no need to wait for imine formation because STAB reduces aldehydes very slowly compared to iminium ions [2]. -

Incubation: Shake at RT for 16 hours.

-

Quench & Workup:

-

Add 10% aqueous

to quench. -

Phase Separation: Use phase-separator cartridges (hydrophobic frit) to filter the organic layer directly into a receiving plate, leaving the aqueous layer behind.

-

-

Scavenging (Optional): If aldehyde was used in large excess, treat the organic filtrate with PS-Tosylhydrazide resin to covalently capture unreacted carbonyls.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Context: Sulfonamides are stable amide bioisosteres with distinct hydrogen bonding geometries. They are critical for fragment-based drug discovery (FBDD). Challenge: Sulfonyl chlorides are moisture sensitive.[6] Hydrolysis competes with sulfonylation.

Materials

-

Reagent: Sulfonyl Chlorides (

).[6][7][8] -

Base: Pyridine (acts as both solvent and base) or TEA/DCM.

-

Purification: PS-Trisamine.

Step-by-Step Workflow

-

Dissolution: Dissolve Amine (

equiv) in anhydrous DCM/Pyridine (3:1 ratio). -

Addition: Add Sulfonyl Chloride (

equiv) as a solution in DCM.-

Expert Note: If the sulfonyl chloride is a solid, add it as a solid to avoid hydrolysis in the stock solution.

-

-

Incubation: Shake at RT for 12 hours.

-

Scavenging: Add PS-Trisamine (

equiv relative to excess sulfonyl chloride). This resin is exceptionally efficient at scavenging sulfonyl chlorides to form stable sulfonamides on the bead. -

Filtration: Filter to remove resin and pyridine salts.

-

Evaporation: Remove solvents to yield high-purity sulfonamides.

Comparative Data & QC Standards

Table 1: Protocol Comparison for Library Development

| Feature | Amide Coupling (HATU) | Reductive Amination (STAB) | Sulfonylation |

| Reaction Type | Acylation | Alkylation | Sulfonylation |

| Nitrogen Basicity | Removed (Neutral) | Retained (Basic) | Removed (Acidic NH) |

| Key Reagent | HATU / DIPEA | Na(OAc)3BH / AcOH | Pyridine |

| Major Side Rxn | Epimerization (rare w/ HATU) | Dialkylation (if aldehyde excess) | Hydrolysis of R-SO2Cl |

| Purification | Acid/Amine Scavenging | Phase Separation | Electrophile Scavenging |

| Avg.[4] Library Purity | >90% | >85% | >90% |

Quality Control (QC) Validation

For a library to be "screenable," it must meet minimum purity thresholds.

-

LC-MS: Randomly sample 10% of the library plate. Purity must exceed 85% (UV 254 nm).

-

Validation: If <80% of sampled wells pass, the entire plate is rejected and the scavenging stoichiometry is re-evaluated.

Figure 2: Parallel Synthesis Workflow

Caption: Generalized workflow for solid-supported scavenger assisted parallel synthesis.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[4]

-

Biotage. (n.d.).[9] "Solid-Supported Scavengers and Reagents Application Note." Biotage/Sopachem Technical Resources.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

BenchChem. (2025).[6][10] "Sulfonamide Synthesis with Primary Amines: Technical Support Protocol." BenchChem Technical Support.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. scribd.com [scribd.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. suprasciences.com [suprasciences.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sopachem.com [sopachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Analytical techniques for characterizing pyrazole derivatives

Topic: Analytical Characterization of Pyrazole Derivatives: Overcoming Tautomeric and Regioisomeric Challenges Content Type: Application Note & Protocol Guide

Abstract

Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their characterization presents a unique "Tautomeric Trap": the dynamic equilibrium between

Structural Elucidation: The NMR Decision Matrix

The most critical analytical challenge in pyrazole chemistry is distinguishing between regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted) and characterizing tautomeric equilibria. Standard 1D

The "Gold Standard" Technique: N HMBC

While NOESY provides spatial information, it can be misleading if the pyrazole ring substituents lack protons (e.g., halogens, nitro groups).

-

Pyrrole-like Nitrogen (

): Typically shielded, appearing between -130 to -180 ppm (relative to CH -

Pyridine-like Nitrogen (

): Deshielded, appearing between -60 to -100 ppm .

Table 1: Characteristic NMR Shifts for Pyrazole Regioisomers (DMSO-

| Moiety | Nucleus | Typical Shift ( | Diagnostic Coupling |

| N1 (Substituted) | -175 | Cross-peak to | |

| N2 (Unsubstituted) | -100 | Cross-peak to C3-H ( | |

| C3 Carbon | 138 - 145 | ||

| C4 Carbon | 105 - 110 | ||

| C5 Carbon | 128 - 135 |

Critical Insight: In

-unsubstituted pyrazoles, using a protic solvent like Methanol-promotes rapid proton exchange, averaging the signals. To observe distinct tautomers, use DMSO- or Acetone- at low temperatures (250 K) to freeze the equilibrium.

Visualization: NMR Decision Tree for Regioisomer Assignment

Figure 1: Decision logic for assigning N-substituted pyrazole regioisomers using orthogonal NMR techniques.

Purity & Identification: UPLC-MS/MS Protocols

Pyrazoles are basic heterocycles (

Protocol A: "Universal" UPLC Method for Pyrazoles

This method utilizes a high-pH resistant column to deprotonate the pyrazole, improving peak shape and resolution of regioisomers.

-

Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) or equivalent high-pH stable hybrid column.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.6 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 5% B (Re-equilibration)

-

-

Detection: UV 254 nm (universal) and 230 nm (specific for pyrazole

transitions).

Mass Spectrometry Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is required for formula confirmation, but fragmentation patterns provide structural proof.

Characteristic Fragmentation Pathways (ESI+):

-

Loss of HCN (or R-CN): The most diagnostic cleavage of the pyrazole ring (Neutral loss of 27 Da for unsubstituted).

-

Loss of N

: Cleavage of the N-N bond, often leading to a cyclopropene cation intermediate. -

Substituent-Specific Losses:

Solid-State Characterization: The Polymorph Check

In drug development, the "fixed" tautomer in the crystal lattice determines solubility and bioavailability. Celecoxib, for instance, has distinct polymorphic forms with vastly different dissolution rates.

Workflow for Polymorph Screening:

-

Single Crystal XRD (SC-XRD): The absolute method to determine which tautomer exists in the solid state. It reveals the hydrogen bonding network (e.g., catemers vs. dimers).

-

Powder XRD (PXRD): Used for bulk batch release to ensure phase purity.

-

DSC/TGA: Thermal analysis to detect solvates (common with pyrazoles crystallizing with water or ethanol).

Table 2: Tautomeric Preferences in Different States

| State | Dominant Species | Driver |

| Solution (Non-polar) | Dimers / Trimers | Intermolecular H-bonding |

| Solution (Polar/Protic) | Solvated Monomers | Solvent H-bonding |

| Solid State | Catemers (Chains) | Crystal Packing Efficiency |

| Gas Phase | Isolated Monomer | Intrinsic Electronic Stability |

References

-

Claramunt, R. M., et al. (1994). "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Alkorta, I., et al. (2005). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Organic Chemistry. Link

-

Sinha, S., et al. (2024). "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative." ResearchGate. Link

-

Chawla, G., et al. (2003). "Challenges in Polymorphism of Celecoxib." Pharmaceutical Research. Link

-

Holzer, W., et al. (2008). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Link

Sources

Troubleshooting & Optimization

Optimizing solvent conditions for pyrazole cyclocondensation reactions

Technical Support & Troubleshooting Guide

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. This guide is not a generic SOP; it is a synthesis of mechanistic logic and field-proven optimization strategies for pyrazole cyclocondensation. We move beyond "add A to B" and address the why—specifically how solvent architecture dictates regioselectivity and reaction kinetics.

Module 1: Controlling Regioselectivity

The Core Issue: When condensing unsymmetrical 1,3-diketones with mono-substituted hydrazines, you often obtain a mixture of 1,3- and 1,5-isomers. Standard protic solvents (EtOH, MeOH) often fail to provide adequate discrimination between the carbonyls.

Q: Why am I getting a 50:50 mixture of isomers in Ethanol?

A: In ethanol, the 1,3-diketone exists in a rapid equilibrium between its keto and enol tautomers. Ethanol interacts non-specifically via hydrogen bonding, often failing to stabilize one tautomer over the other. Consequently, the hydrazine attacks both carbonyl carbons with similar rates, governed largely by steric hindrance rather than electronic activation.

Q: How do I force the reaction toward a single regioisomer?

A: Switch to Fluorinated Alcohols (TFE or HFIP).

Hexafluoroisopropanol (HFIP) is not just a solvent; it is a catalyst. Its strong hydrogen-bond donating (HBD) ability (

Protocol: HFIP-Directed Cyclocondensation

-

Dissolution: Dissolve 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).

-

Activation: Stir for 15 minutes at RT to allow solvent-solute H-bond networking.

-

Addition: Add 1.1 equiv of hydrazine/hydrazine-HCl dropwise.

-

Reaction: Stir at RT (or mild heat 40°C). HFIP often accelerates rates by stabilizing the polar transition state.

-

Workup: Evaporate HFIP (recoverable/recyclable). The residue is often the pure regioisomer.

Technical Insight: HFIP promotes the formation of the 5-substituted isomer (vs. 3-substituted) by stabilizing the specific enol form that directs hydrazine attack to the more hindered carbonyl via electronic activation, overriding steric repulsion [1, 2].

Module 2: Yield & Rate Optimization

The Core Issue: Reactions "stall" at the hydrazone intermediate or suffer from low yields due to solubility mismatches.

Q: My reaction stalls at the intermediate hydrazone. How do I push it to cyclize?

A: This is a dehydration failure. The ring closure requires the elimination of water.

-

Acid Catalysis: If using neutral conditions, add 5-10 mol% Acetic Acid or TFA. This protonates the hydroxyl intermediate, making it a better leaving group (

). -

Dielectric Tuning: If using non-polar solvents (Toluene), the polar transition state of the cyclization is destabilized. Switch to a dipolar aprotic solvent like DMAc (Dimethylacetamide) or DMF .[1] The high dielectric constant stabilizes the charge separation in the transition state [3].

Q: Can I use water? My starting materials are insoluble.

A: Yes, and you often should. This is the "On-Water" Effect . Even if reactants are insoluble, the hydrophobic effect forces organic molecules together at the phase boundary, increasing the effective concentration. Water also stabilizes the polar transition state via hydrogen bonding at the interface.

-

Recommendation: Use water with a phase-transfer catalyst (e.g., TBAB) or simply vigorous stirring. This is often faster and cleaner than homogenous organic solutions [4, 5].

Module 3: Troubleshooting & Data Visualization

Solvent Selection Matrix

Use this table to select the starting solvent based on your primary constraint.

| Solvent | Type | Key Property | Primary Use Case | Regiocontrol Potential |

| Ethanol/MeOH | Polar Protic | General solubility | Symmetrical diketones; Scale-up | Low (Steric control) |

| HFIP | Fluorinated | High H-bond Donor ( | High Regioselectivity ; Difficult substrates | Excellent (Electronic control) |

| Water | Green | Hydrophobic Effect | Green chemistry; Simple workup (filtration) | Moderate |

| DMAc/DMF | Polar Aprotic | High Boiling Pt / Dielectric | Stubborn substrates; High temp cyclization | Low to Moderate |

| Acetic Acid | Acidic | Catalyst & Solvent | Dehydration of hydrazone intermediates | Low |

Visualizing the Mechanism & Solvent Influence

The following diagram illustrates the bifurcation point where solvent choice dictates the reaction pathway.

Figure 1: Mechanistic divergence driven by solvent interaction. HFIP locks the specific enol tautomer, altering the regio-outcome compared to EtOH.

Troubleshooting Decision Tree

Follow this logic flow when your reaction fails or underperforms.